(5-Bromo-2-chlorophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
(5-Bromo-2-chlorophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Starting with the preparation of the 4-(5-methylpyrimidin-4-yl)piperazine intermediate through nucleophilic substitution reactions.
Coupling Reaction: The intermediate is then coupled with (5-Bromo-2-chlorophenyl)methanone using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the aromatic bromine substituent.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic bromine and chlorine atoms are likely sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives and reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-2-chlorophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, it could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry
In industry, this compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for (5-Bromo-2-chlorophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chlorophenyl)(4-(pyridin-4-yl)piperazin-1-yl)methanone
- (5-Bromo-2-chlorophenyl)(4-(4-methylpyrimidin-2-yl)piperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, (5-Bromo-2-chlorophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone might exhibit unique properties due to the specific positioning of the methyl group on the pyrimidine ring, which could influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN4O/c1-11-9-19-10-20-15(11)21-4-6-22(7-5-21)16(23)13-8-12(17)2-3-14(13)18/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMZOVAEBFDQGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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